molecular formula C27H32FNO4 B15289878 Fluvastatin Isopropyl Ester

Fluvastatin Isopropyl Ester

Cat. No.: B15289878
M. Wt: 453.5 g/mol
InChI Key: QXMWVLOVEHOMGZ-WRBWEIJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluvastatin Isopropyl Ester typically involves the esterification of Fluvastatin with isopropyl alcohol. The esterification reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted fluorophenyl compounds .

Scientific Research Applications

Mechanism of Action

Fluvastatin Isopropyl Ester exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key intermediate in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, leading to lower levels of total cholesterol and low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluvastatin Isopropyl Ester is unique due to its specific structural features, such as the presence of the isopropyl ester group and the fluorophenyl substituent. These features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C27H32FNO4

Molecular Weight

453.5 g/mol

IUPAC Name

propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C27H32FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21-22,30-31H,15-16H2,1-4H3/b14-13+/t21-,22-/m1/s1

InChI Key

QXMWVLOVEHOMGZ-WRBWEIJPSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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